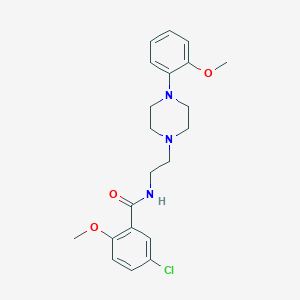

5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a chemical compound. It is a metabolite of the antidiabetic, Glyburide .

Synthesis Analysis

The synthesis of this compound can be achieved using salicylic acid as a starting material. Salicylic acid is chlorinated under light to produce 5-chlorosalicylic acid, which is then methylated with dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid. This compound is then chlorinated with thionyl chloride to produce 5-chloro-2-methoxybenzoyl chloride, which is condensed with aniline to yield N-phenylethyl-5-chloro-2-methoxybenzamide. This product is then chlorosulfonated and aminated with ammonia to produce the final product .Molecular Structure Analysis

The molecular formula of this compound is C23H22ClN3O5S. It has an average mass of 487.956 Da and a monoisotopic mass of 487.096863 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 125.9±0.4 cm3. It has 8 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds. Its polar surface area is 122 Å2, and it has a molar volume of 354.5±3.0 cm3 .Applications De Recherche Scientifique

Dopamine D(3) Receptor Ligands

- Structural modifications of benzamide derivatives, including those related to "5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide," have been explored to enhance affinity and selectivity for dopamine D(3) receptors. This research is significant for the development of new treatments for neurological and psychiatric disorders (Leopoldo et al., 2002).

Serotonin 5-HT1A Receptor Ligands

- Research on isoindol-1-one analogues of benzamides, closely related to the mentioned compound, has shown high in vitro binding affinity to 5-HT1A receptors. This is crucial for the development of imaging agents for SPECT, a type of nuclear medicine tomographic imaging technique (Zhuang et al., 1998).

Dopamine D(4) Receptor Ligands

- Studies have focused on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound structurally similar to the one , to understand their binding profile at dopamine D(4) and other receptors. This research aids in the development of drugs targeting these receptors for various therapeutic applications (Perrone et al., 2000).

Serotonin 4 Receptor Agonists

- Benzamide derivatives similar to "this compound" have been synthesized and evaluated for their effect on gastrointestinal motility, suggesting potential applications as prokinetic agents (Sonda et al., 2004).

Antinociception and Analgesic Agents

- Research has also been conducted on derivatives for their roles in antinociception, providing insights into the development of new analgesic drugs. The focus has been on understanding the contributions of various serotonin receptor subtypes in these processes (Jeong et al., 2004).

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. The presence of a piperazine ring, for instance, is often associated with neurotransmitter activity, which could imply a role in neural signaling .

Pharmacokinetics

For instance, the compound’s polar surface area and the presence of multiple hydrogen bond acceptors and donors suggest that it may have good solubility in water, which could influence its absorption and distribution . Its LogP value indicates its lipophilicity, which could affect its ability to cross biological membranes .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3/c1-27-19-8-7-16(22)15-17(19)21(26)23-9-10-24-11-13-25(14-12-24)18-5-3-4-6-20(18)28-2/h3-8,15H,9-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXLXQACAWMMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2808373.png)

![3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808374.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)

![N-(4-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2808382.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2808389.png)

![5-Chloro-6-nitrobenzo[d]thiazole](/img/structure/B2808390.png)

![methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate](/img/structure/B2808392.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B2808393.png)

![1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2808395.png)